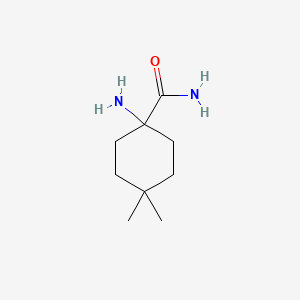

1-Amino-4,4-dimethylcyclohexane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-4,4-dimethylcyclohexane-1-carboxamide is a chemical compound with the CAS Number: 1407337-79-4 . It has a molecular weight of 170.25 . The physical form of this compound is a powder .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 30 atoms; 18 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Scientific Research Applications

Synthesis and Properties of Aromatic Polyamides

Researchers have explored the synthesis of aromatic polyamides containing cyclohexane structures, demonstrating their potential in creating materials with desirable thermal properties and solubility in polar aprotic solvents. These polyamides show promise for applications requiring materials with high thermal stability and flexibility, such as in the production of transparent, flexible films (Hsiao et al., 1999).

Molecular Docking and Theoretical Studies

Theoretical and experimental properties of derivatives of cyclohexanone, such as AMINE DIMEDONE, have been explored through DFT/TD-DFT studies, revealing insights into their molecular structure and potential interactions with biological targets. These studies offer a foundation for developing nitrogen-containing compounds with potential applications in pharmaceuticals and materials science (Fatima et al., 2021).

Catalytic Activity in Organic Synthesis

The catalytic activity of gold(I) complexes derived from cyclohexane-based carbenes has been investigated for their efficiency in hydroamination reactions. This research highlights the role of cyclohexane derivatives in facilitating the synthesis of nitrogen-containing heterocycles, offering pathways for the production of valuable organic compounds (Zeng et al., 2009).

Biodegradability of Polyesteramides

The synthesis and biodegradability of polyesteramides containing peptide linkages have been studied, with findings indicating that the nature of amino acid residues significantly affects the rate of enzymatic degradation. This research contributes to the development of environmentally friendly materials with potential applications in agriculture and biomedicine (Fan et al., 2000).

Synthesis of Sulfonamide Derivatives

The synthesis of novel sulfonamide derivatives of tranexamic acid demonstrates the utility of cyclohexane-based compounds in creating structures with potential antimicrobial activity. Such studies are vital for the development of new therapeutic agents (Ashfaq et al., 2016).

Safety and Hazards

The safety information available indicates that 1-Amino-4,4-dimethylcyclohexane-1-carboxamide has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Mechanism of Action

Pharmacokinetics

Its relatively small size (molecular weight: 17025 ) could potentially allow for good absorption and distribution.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, its predicted pKa is 16.16 , suggesting it would exist primarily in its protonated form in physiological pH.

Properties

IUPAC Name |

1-amino-4,4-dimethylcyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(2)3-5-9(11,6-4-8)7(10)12/h3-6,11H2,1-2H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEKEGZXSWOPCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C(=O)N)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride](/img/structure/B2970616.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2970621.png)

![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970626.png)

![1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2970628.png)

![1-[1-(2-Hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone hydrochloride](/img/structure/B2970629.png)

![2-(furan-3-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B2970630.png)

![3-(4-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2970632.png)

![2-(8-(2,5-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2970635.png)

![methyl 4-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2970638.png)

![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2-furamide](/img/structure/B2970639.png)